

An In-Depth Technical Guide to 1,11-Dibromoundecane (CAS: 16696-65-4)

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Compound of Interest		
Compound Name:	1,11-Dibromoundecane	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,11-dibromoundecane** (CAS number 16696-65-4), a versatile α , ω -dihaloalkane. The document details its physicochemical properties, safety information, and established applications in materials science, including the synthesis of thermotropic polyethers, discotic side group liquid crystal polymers, and self-assembled monolayers. Furthermore, this guide explores the potential applications of **1,11-dibromoundecane** in drug development, focusing on its role as a bifunctional alkylating agent with the capacity to induce cytotoxicity through DNA cross-linking. Detailed experimental protocols for key synthetic applications are provided, alongside diagrams illustrating reaction workflows and the proposed mechanism of cytotoxic action.

Introduction

1,11-Dibromoundecane is a linear, bifunctional organic compound with the chemical formula Br(CH₂)₁₁Br.[1] Its structure, featuring a flexible eleven-carbon chain capped by two reactive bromine atoms, makes it a valuable building block in various fields of chemical synthesis. In materials science, it serves as a flexible spacer in the construction of polymers with specific liquid crystalline or self-assembling properties. For drug development professionals, its classification as a bifunctional alkylating agent suggests potential for investigation as a cytotoxic agent for cancer therapy. This guide aims to provide a detailed technical resource for researchers working with or considering the use of **1,11-dibromoundecane**.



Physicochemical and Safety Data

A summary of the key physicochemical properties of **1,11-dibromoundecane** is presented in Table 1. This data is essential for handling, storage, and experimental design.

Table 1: Physicochemical Properties of 1,11-Dibromoundecane

Property	Value	Reference(s)
CAS Number	16696-65-4	[1][2]
Molecular Formula	C11H22Br2	[2][3]
Molecular Weight	314.10 g/mol	[1][3]
Appearance	Clear, colorless to slightly yellow liquid	[4]
Melting Point	-10.6 °C	[1]
Boiling Point	190-192 °C at 18 mmHg	[1]
Density	1.335 g/mL at 25 °C	[1]
Refractive Index (n20/D)	1.491	[1]
Solubility	Insoluble in water, soluble in organic solvents.	[4]

Safety Information:

1,11-Dibromoundecane should be handled with appropriate safety precautions. While specific hazard classifications may vary, it is advisable to treat it as a potential irritant and to avoid contact with skin and eyes. Use in a well-ventilated area or a fume hood is recommended. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal instructions.

Applications in Materials Science

The bifunctional nature of **1,11-dibromoundecane** makes it a valuable monomer and linker in polymer chemistry and materials science.



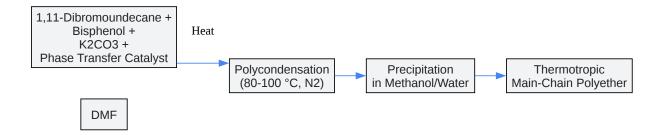
Synthesis of Thermotropic Main-Chain Polyethers

1,11-Dibromoundecane can be used as a flexible spacer in the synthesis of thermotropic main-chain polyethers. These polymers exhibit liquid crystalline properties upon heating.

Experimental Protocol: Synthesis of a Polyether from 1,11-Dibromoundecane and a Bisphenol

This protocol is a generalized procedure and may require optimization for specific bisphenols.

- Materials: **1,11-dibromoundecane**, a selected bisphenol (e.g., 4,4'-dihydroxybiphenyl), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
- Procedure: a. In a round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the bisphenol and an equimolar amount of **1,11-dibromoundecane** in DMF. b. Add an excess of anhydrous K₂CO₃ (approximately 2-3 equivalents per mole of bisphenol) and a catalytic amount of the phase transfer catalyst. c. Heat the reaction mixture to a temperature of 80-100 °C under a nitrogen atmosphere and stir vigorously for 24-48 hours. d. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the reaction mixture. e. Upon completion, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water. f. Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and dry it under vacuum. g. Characterize the resulting polyether using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC) to confirm its structure and determine its thermal transitions.





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Figure 1: General workflow for the synthesis of a thermotropic main-chain polyether.

Synthesis of Discotic Side Group Liquid Crystal Polymers

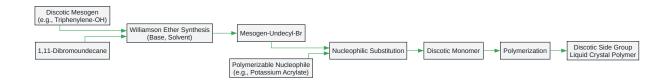
1,11-Dibromoundecane can be utilized to introduce flexible spacers in the side chains of polymers, leading to the formation of discotic liquid crystals. These materials have applications in electronic devices.

Experimental Protocol: Synthesis of a Discotic Side Group Liquid Crystal Polymer Precursor

This protocol outlines the synthesis of a monomer that can be subsequently polymerized.

- Materials: **1,11-dibromoundecane**, a discotic mesogen with a reactive hydroxyl group (e.g., a derivative of triphenylene), a polymerizable group with a reactive halide (e.g., acryloyl chloride), and appropriate solvents and bases.
- Procedure: a. Step 1: Attachment of the Spacer. React the discotic mesogen with an excess of **1,11-dibromoundecane** in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to attach the undecyl bromide chain to the mesogen. This is a Williamson ether synthesis. Purify the product by column chromatography. b. Step 2: Introduction of the Polymerizable Group. React the product from Step 1 with a suitable nucleophile that contains a polymerizable group (e.g., the potassium salt of acrylic acid) to replace the terminal bromine atom. This reaction is typically carried out in a polar aprotic solvent like DMF. c. Step 3: Polymerization. Polymerize the resulting monomer using a suitable polymerization technique, such as free radical polymerization, to obtain the discotic side group liquid crystal polymer. d. Characterization: Characterize the monomer and the final polymer at each step using NMR, FTIR, and mass spectrometry. The liquid crystalline properties of the final polymer can be investigated using polarized optical microscopy (POM) and DSC.





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Figure 2: Synthetic pathway for a discotic side group liquid crystal polymer.

Formation of Self-Assembled Monolayers (SAMs)

While alkanethiols are more commonly used, α,ω -dihaloalkanes like **1,11-dibromoundecane** can also form self-assembled monolayers on suitable substrates, such as gold. The nature of the interaction is different, and the resulting monolayer may have a different structure and stability compared to thiol-based SAMs.

Experimental Protocol: Formation of a 1,11-Dibromoundecane Monolayer on a Gold Surface

- Substrate Preparation: Use a gold-coated substrate (e.g., silicon wafer or glass). Clean the
 substrate thoroughly to remove any organic contaminants. Common cleaning methods
 include immersion in piranha solution (a mixture of sulfuric acid and hydrogen peroxide handle with extreme caution) or treatment with UV-ozone. After cleaning, rinse the substrate
 with deionized water and ethanol and dry it under a stream of nitrogen.
- Solution Preparation: Prepare a dilute solution of 1,11-dibromoundecane (e.g., 1 mM) in a high-purity solvent such as ethanol or toluene.
- Immersion: Immerse the clean gold substrate into the 1,11-dibromoundecane solution. The
 self-assembly process can take several hours to a full day. It is often performed in an inert
 atmosphere to prevent contamination.
- Rinsing and Drying: After the desired immersion time, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-chemisorbed molecules. Dry



the substrate under a gentle stream of nitrogen.

 Characterization: The formation and quality of the SAM can be characterized using surfacesensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM).[5]

Potential Applications in Drug Development

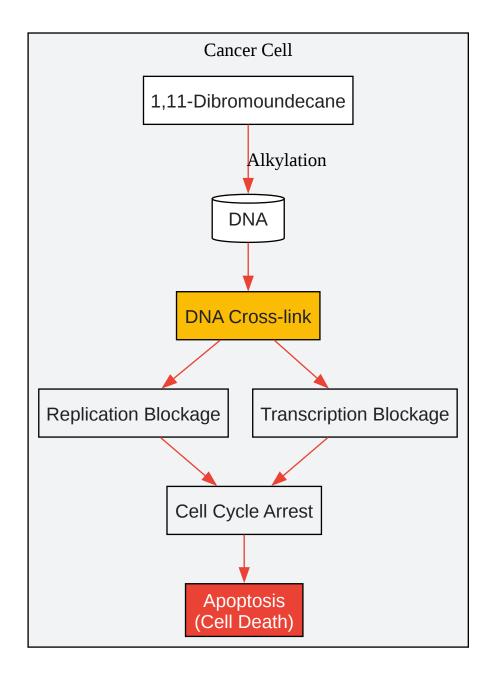
As a bifunctional alkylating agent, **1,11-dibromoundecane** has the potential to act as a cytotoxic agent, a characteristic of many chemotherapeutic drugs.

Mechanism of Action: DNA Cross-linking

Bifunctional alkylating agents exert their cytotoxic effects by forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[6] The two bromine atoms in **1,11-dibromoundecane** can react with nucleophilic centers in DNA, such as the N7 position of guanine. This can lead to the formation of DNA cross-links, which can be either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands).[5]

These DNA cross-links are highly cytotoxic as they can block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2]





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Figure 3: Proposed signaling pathway for the cytotoxic action of 1,11-dibromoundecane.

Cytotoxicity and Therapeutic Potential

While specific studies on the cytotoxicity of **1,11-dibromoundecane** against cancer cell lines are not extensively reported in publicly available literature, its classification as a bifunctional alkylating agent strongly suggests it would exhibit cytotoxic properties. The length of the

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undecane chain may influence its cellular uptake, distribution, and the efficiency of DNA cross-linking.

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This is a general protocol to assess the cytotoxic effects of a compound on cancer cell lines.

- Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
- Treatment: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight. Prepare a series of dilutions of 1,11-dibromoundecane in the culture medium.
 Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
- Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).
- MTT Assay: a. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
 b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
 c. Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells.
 Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]

Conclusion

1,11-Dibromoundecane is a versatile chemical with established utility in materials science and potential for exploration in drug development. Its role as a flexible linker in the synthesis of advanced polymers is well-documented. As a bifunctional alkylating agent, it warrants further



investigation into its cytotoxic effects on various cancer cell lines and its impact on cellular signaling pathways. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists in these fields. Further research is needed to fully elucidate the biological activity of **1,11-dibromoundecane** and its derivatives to determine their potential as therapeutic agents.

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